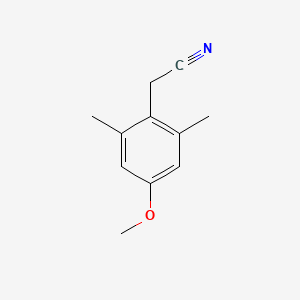

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

Description

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile (CAS No. 61000-23-5) is an aromatic nitrile derivative characterized by a methoxy group and two methyl substituents on the phenyl ring. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound is utilized as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structural features—electron-donating methoxy and methyl groups—enhance its reactivity in nucleophilic substitutions and coordination chemistry, making it valuable for constructing complex molecules such as metal-organic frameworks and bioactive intermediates .

Propriétés

IUPAC Name |

2-(4-methoxy-2,6-dimethylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOYUTHESHEZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile typically involves the reaction of 4-methoxy-2,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid.

Reduction: Formation of 2-(4-Methoxy-2,6-dimethylphenyl)ethylamine.

Substitution: Formation of brominated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile (CAS No. Not Specified)

- Structural Differences : Features a tert-butyl group at the para position and a hydroxyl group at the meta position, replacing the methoxy group in the target compound.

- Impact on Properties :

- Applications : Primarily used as a pharmaceutical impurity reference standard (e.g., Oxymetazoline hydrochloride Impurity E) due to its structural complexity .

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (CAS No. 1443979-63-2)

2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS No. 4468-59-1)

- Structural Differences : Replaces one methyl group with a hydroxyl group at the meta position.

- Impact on Properties: The phenolic hydroxyl group (pKa ~10) introduces pH-dependent solubility and redox activity, absent in the fully alkylated target compound . Higher susceptibility to oxidation limits its stability under acidic conditions .

- Applications : Intermediate in synthesizing vanillin derivatives and antioxidants .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile | Not Reported | Moderate (acetonitrile) | Methoxy, methyl, nitrile |

| (4-Methoxyphenyl)acetonitrile | 8 | High | Methoxy, nitrile |

| 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile | Not Reported | pH-dependent | Hydroxyl, methoxy, nitrile |

- Note: The methoxy and methyl groups in 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile confer higher lipophilicity than hydroxyl-containing analogues, influencing partition coefficients (logP ~2.5 estimated) .

Activité Biologique

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is C12H15NO, with a molecular weight of approximately 201.25 g/mol. The structure features a methoxy group and a nitrile functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : The compound has shown promise in preclinical models for its anticancer effects. It appears to inhibit cell proliferation in several cancer cell lines, including those derived from breast and prostate cancers. The mechanism is thought to involve the induction of apoptosis and modulation of key signaling pathways involved in cell growth.

- Antioxidant Activity : Studies have indicated that 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile may possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Research Findings

Several studies have explored the biological activities of this compound:

- Case Study 1 : A study evaluating the anticancer effects of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile on human cancer cell lines reported an IC50 value of approximately 10 µM in breast cancer cells. The compound was found to significantly reduce cell viability compared to untreated controls.

- Case Study 2 : Another investigation focused on the antimicrobial properties demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Table 1: Biological Activities of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.